![molecular formula C14H17ClN2O2 B1527880 N-[1-(2-氯乙酰基)哌啶-4-基]苯甲酰胺 CAS No. 1315366-89-2](/img/structure/B1527880.png)
N-[1-(2-氯乙酰基)哌啶-4-基]苯甲酰胺
描述
N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide is a compound that features a piperidine ring, a benzamide group, and a chloroacetyl moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development . The presence of the chloroacetyl group adds to the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
科学研究应用
N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives can act as agonists or antagonists of their targets, or they can modulate the activity of enzymes or ion channels . The chloroacetyl group might also play a role in the interaction with the target.
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways would be affected by this compound. Piperidine derivatives can be involved in a variety of pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide typically involves the acylation of piperidine derivatives. One common method is the reaction of 4-piperidone with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxy derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(piperidin-4-yl)benzamide: Lacks the chloroacetyl group but shares the piperidine and benzamide moieties.
N-(2-chloroacetyl)piperidine: Contains the chloroacetyl group but lacks the benzamide moiety.
Uniqueness
N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide is unique due to the presence of both the chloroacetyl and benzamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
属性
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-12(7-9-17)16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJHBRZTKCLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


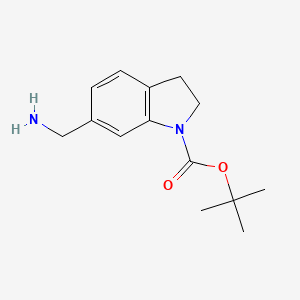
![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)

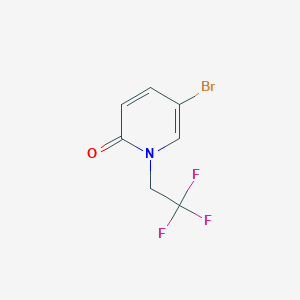
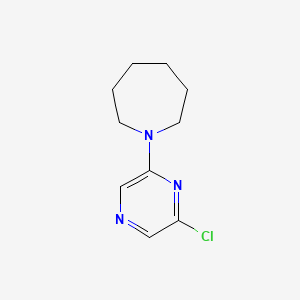
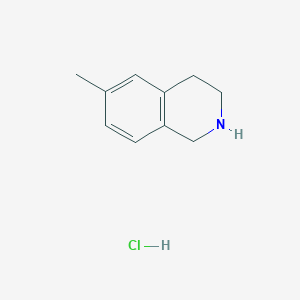
![2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol](/img/structure/B1527810.png)
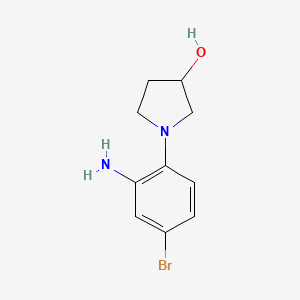
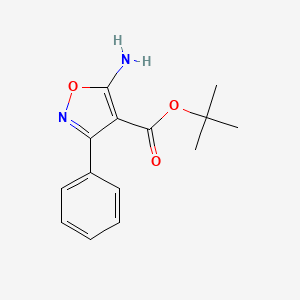
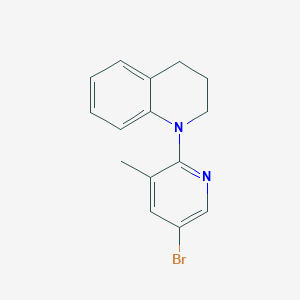
![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)
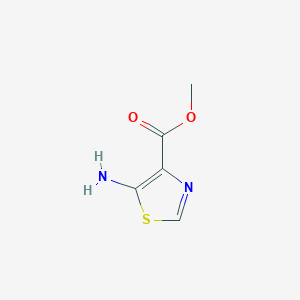
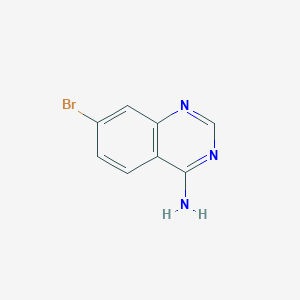
![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)
